2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Description
The compound 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide features a naphthalene moiety linked via an acetamide group to a methyl-substituted isoxazole ring. The isoxazole is further substituted at position 5 with a thiophene ring.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20(11-15-7-3-6-14-5-1-2-8-17(14)15)21-13-16-12-18(24-22-16)19-9-4-10-25-19/h1-10,12H,11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAFQKJEQHNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Naphthalene Derivative: The naphthalene moiety is often prepared separately and then coupled to the isoxazole-thiophene intermediate via a nucleophilic substitution reaction.
Final Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves the reaction between naphthalen-1-yl glycine and thiophene derivatives under controlled conditions. The structural analysis reveals that the compound exhibits interesting intramolecular interactions, such as hydrogen bonding, which may influence its biological activity .
Biological Activities
Antiproliferative Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives containing naphthalene and isoxazole moieties have shown promising results against nasopharyngeal carcinoma (NPC-TW01), with specific compounds demonstrating IC50 values as low as 0.6 μM . This suggests that the compound could potentially alter cell cycle distribution and inhibit cancer cell proliferation.
Antiviral Activity
Moreover, the compound's structural components suggest potential antiviral applications. Research has highlighted the efficacy of isoxazole derivatives in inhibiting viral replication. For example, compounds with similar frameworks have been evaluated for their activity against RNA viruses, demonstrating significant antiviral properties . The presence of the thiophene ring may enhance the compound's interaction with viral targets, making it a candidate for further exploration in antiviral drug development.
Potential Therapeutic Uses
Cancer Treatment
Given its antiproliferative effects, this compound could be explored as a therapeutic agent in oncology. The ability to selectively target cancer cells while sparing normal cells is crucial in cancer therapy. The specific cytotoxicity observed in studies suggests that this compound may fulfill that requirement, warranting further investigation through clinical trials.
Antiviral Drug Development
The promising antiviral activity of isoxazole derivatives indicates that compounds like this compound could be developed into antiviral drugs. The ongoing research into N-Heterocycles as antiviral agents supports this notion, highlighting their potential against a range of viral infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The naphthalene and thiophene rings could facilitate binding to hydrophobic pockets, while the isoxazole ring might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Substituent Effects
The target compound’s unique combination of naphthalene, isoxazole, and thiophene groups distinguishes it from related acetamide derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Spectroscopic Comparison of Acetamide Derivatives
Key Observations
Heterocyclic Influence: Isoxazole vs. Triazole/Thiazole: The target compound’s isoxazole ring contains an oxygen atom, which may enhance polarity and hydrogen-bonding capacity compared to nitrogen-rich triazoles (e.g., 6a, 6m) . Thiazole derivatives (e.g., ) exhibit distinct electronic profiles due to sulfur’s lower electronegativity compared to oxygen . Thiophene vs. Chloro/Nitro Groups: The thiophene substituent in the target compound introduces sulfur-based lipophilicity, contrasting with electron-withdrawing groups like –NO2 (6b, 6c) or –Cl (6m), which increase polarity and reactivity .
Spectral Characteristics: IR spectra of triazole-containing analogs (e.g., 6a, 6m) show strong C=O stretches (~1670 cm⁻¹) and NH stretches (~3260–3300 cm⁻¹), consistent with acetamide functionality . The target compound would likely exhibit similar C=O/NH peaks, with additional bands for thiophene (C–S) and isoxazole (C–O). NMR data for 6b and 6c reveal deshielded aromatic protons due to electron-withdrawing –NO2 groups, a feature absent in the thiophene-containing target compound .
Synthetic Pathways :
- Triazole analogs (e.g., 6a) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition , whereas isoxazole rings (target compound) may require condensation reactions between hydroxylamine and diketones.
Potential Biological Implications: Thiophene and isoxazole moieties are associated with antimicrobial and anti-inflammatory activities in literature.
Biological Activity
The compound 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, focusing on its efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Weight : 296.38 g/mol
- CAS Number : Not explicitly available in the literature but can be derived from its components.
Antiviral Activity
Research indicates that compounds with isoxazole and thiophene moieties exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against various viral strains, suggesting that the isoxazole ring contributes to the inhibition of viral replication through interaction with viral polymerases . The specific activity of this compound against viral targets remains to be fully elucidated but is hypothesized to follow a similar mechanism.
Anticancer Properties
The anticancer potential of related acetamides has been documented extensively. For instance, thiazole and isoxazole derivatives have shown promising results against A549 (lung cancer) and C6 (glioma) cell lines . The compound's structure suggests it may induce apoptosis in cancer cells, potentially through pathways involving mitochondrial dysfunction and DNA damage .
Antimicrobial Activity
The compound's structural elements suggest possible antimicrobial activity. Compounds with naphthalene and thiophene rings have been reported to exhibit bactericidal effects against various strains, including resistant bacteria . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of similar compounds indicates that modifications at the thiophene and isoxazole positions significantly influence biological activity. For instance, electron-withdrawing groups at specific positions enhance potency against certain targets, while steric factors can affect binding affinity .
Study 1: Antiviral Efficacy
In a controlled study examining the antiviral efficacy of isoxazole derivatives, several compounds were tested for their ability to inhibit RNA polymerase activity. The most effective compounds displayed IC50 values in the low micromolar range, indicating that structural modifications similar to those found in this compound could yield potent antiviral agents .
Study 2: Anticancer Activity Assessment
Another study focused on a series of naphthalene-based acetamides, revealing that those with thiophene substitutions exhibited enhanced cytotoxicity against cancer cell lines. The mechanism identified involved apoptosis induction via caspase activation pathways, highlighting the potential for further development of this compound as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide?
Methodological Answer:
The synthesis typically involves three key steps (Figure 1):
Isoxazole Ring Formation : Cyclization of alkynes and nitriles under acidic/basic conditions to form the 5-(thiophen-2-yl)isoxazole-3-carbaldehyde intermediate .
Naphthalene Acetamide Synthesis : Coupling naphthalene-1-yl acetic acid with the isoxazole-methylamine intermediate via amide bond formation using coupling agents like EDC/HOBt .
Functionalization : Thiophene substitution via Friedel-Crafts acylation or nucleophilic aromatic substitution to introduce the thiophene moiety .
Table 1 : Example reaction conditions for key steps:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isoxazole formation | Cu(OAc)₂, t-BuOH/H₂O, RT, 6–8 h | 65–75 | |
| Amide coupling | EDC, HOBt, DMF, 24 h, RT | 70–85 |
Advanced: How can researchers optimize reaction yields for the 1,3-dipolar cycloaddition step in synthesizing the isoxazole core?
Methodological Answer:
Key optimization strategies include:
- Catalyst Screening : Copper(I) iodide or Cu(OAc)₂ (10 mol%) in t-BuOH/H₂O (3:1) enhances regioselectivity and reduces side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Purification : Recrystallization in ethanol or column chromatography (hexane:EtOAc 8:2) ensures high purity (>95%) .
Data Contradiction Note : While reports 65–75% yields for cycloaddition, notes lower yields (60–70%) for analogous isoxazole derivatives under similar conditions, suggesting sensitivity to steric hindrance from thiophene substituents .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for naphthalene (δ 7.2–8.4 ppm), isoxazole (δ 6.2–6.5 ppm), and thiophene (δ 7.0–7.3 ppm). provides reference spectra for analogous acetamides .
- IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and isoxazole C-O-C (1250–1300 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₂₁H₁₈N₂O₂S requires m/z 362.109) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Single-Crystal XRD : Use SHELX programs (e.g., SHELXL) to determine bond lengths/angles, especially for the amide linkage and thiophene-isoxazole dihedral angles .
- Electron Density Maps : Analyze non-covalent interactions (e.g., π-π stacking between naphthalene and thiophene rings) to explain stability/reactivity .
Example : resolved a similar acetamide’s conformation (N—C=O torsion angle: 172.5°), confirming planarity critical for biological activity .
Basic: What biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Inhibitory Assays : TEVC (two-electrode voltage clamp) testing for ion channel modulation (e.g., AM2 proton channels in Xenopus oocytes) .
- Kinase Profiling : Screen against RET kinase using fluorescence polarization (IC₅₀ < 1 µM for related acetamides; see ) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for anti-proliferative effects) .
Advanced: How do electronic effects of the thiophene moiety influence SAR?
Methodological Answer:
- Electrophilicity : Thiophene’s electron-rich nature enhances π-stacking with aromatic residues in target proteins (e.g., kinase ATP pockets). ’s DFT calculations show global electrophilicity index (ω) = 29.597 eV for thiophene-containing analogs .
- Substitution Patterns : 2-Methoxy-thiophene ( ) increases lipophilicity (logP +0.5), improving membrane permeability .
Table 2 : SAR trends for thiophene derivatives:
| Substituent | Activity (IC₅₀, µM) | logP |
|---|---|---|
| 2-Cl ( ) | 0.45 | 3.2 |
| 2-OCH₃ ( ) | 0.68 | 3.7 |
Basic: What computational tools predict this compound’s reactivity?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Model interactions with RET kinase (PDB: 6Q8K), focusing on hydrogen bonds between the acetamide carbonyl and Lys758 .
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) to predict electrophilic sites for substitution .
Advanced: How to address contradictory spectral data during characterization?
Methodological Answer:
- Dynamic NMR : Resolve rotational isomers of the acetamide bond (e.g., coalescence temperature analysis in DMSO-d₆) .
- HSQC/HMBC : Assign ambiguous ¹³C signals (e.g., distinguishing isoxazole C-3 vs. C-5) .
Example : reports δ 52.0 ppm for NCH₂CO in ¹³C NMR, but conflicting shifts (δ 52.6 ppm) in analogs suggest solvent-dependent conformational changes .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Light Sensitivity : Thiophene and naphthalene groups increase UV absorption; store in amber vials at –20°C .
- Hydrolysis : Amide bonds degrade in acidic/basic conditions; monitor via HPLC (retention time shifts) .
Advanced: How to design derivatives to improve metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
